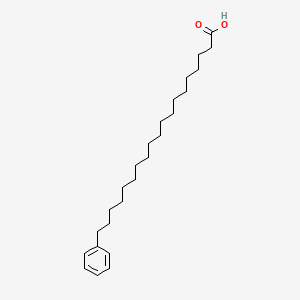

19-phenylnonadecanoic Acid

Description

Overview of Long-Chain Fatty Acid Chemistry and Biological Relevance

Long-chain fatty acids (LCFAs) are carboxylic acids with an aliphatic chain of 12 to 22 carbon atoms. researchgate.net Very-long-chain fatty acids (VLCFAs) are those with more than 22 carbon atoms. Their chemistry is defined by a hydrophilic carboxyl head and a long, hydrophobic hydrocarbon tail. This amphipathic nature is central to their primary biological function as components of phospholipids (B1166683) and glycolipids, which form the lipid bilayers of cellular membranes. researchgate.net The length and degree of saturation of the fatty acid chains influence membrane fluidity, which is critical for various cellular processes, including transport and signaling.

Beyond their structural roles, LCFAs are a major source of metabolic energy. Through the process of beta-oxidation in the mitochondria, these molecules are broken down to produce large quantities of ATP. wikipedia.org Certain polyunsaturated long-chain fatty acids, such as omega-3 and omega-6 fatty acids, are considered essential nutrients for humans as they cannot be synthesized de novo and must be obtained from the diet. nih.gov These essential fatty acids are precursors to a variety of signaling molecules, including eicosanoids, which are involved in inflammation, blood clotting, and the regulation of blood pressure. themedicalbiochemistrypage.org

Introduction to Phenylated Fatty Acids: Structural Classifications and Occurrences

While not as widespread as other fatty acid types, ω-phenylalkanoic acids have been identified in various natural sources. Short-chain ω-phenylalkanoic acids, such as phenylacetic acid and 3-phenylpropanoic acid, are found in plant fragrances, propolis, and mammalian exocrine secretions. wikipedia.org Longer-chain varieties have also been discovered. For instance, 13-phenyltridecanoic acid has been identified as a significant component of the seed lipids of plants from the Araceae family. wikipedia.org Other odd-carbon chain ω-phenylalkanoic acids, ranging from C7 to C23, have also been detected in these plants, albeit in smaller quantities. wikipedia.org Even-carbon chain ω-phenylalkanoic acids (C10 to C16) have been found in halophilic bacteria. wikipedia.org In some instances, these compounds can be produced by microorganisms; for example, certain bacteria in the rumen of cows can form phenyl-substituted fatty acids. oup.comnih.gov The presence of n-phenylalkanoic acid has also been noted in soil following wildfires, suggesting a pyrogenic origin in some environments. miragenews.com

Identification and Structural Elucidation Background of 19-Phenylnonadecanoic Acid

The structural characterization of phenylated fatty acids, in general, relies on a combination of chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying these compounds, with the mass spectrum of ω-phenyl fatty acid methyl esters typically showing a characteristic tropylium (B1234903) ion at m/z 91, which arises from the benzylic cleavage. oup.com High-performance liquid chromatography (HPLC) can be employed to isolate and purify these fatty acids from complex mixtures. mdpi.com Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are then used to confirm the structure. semanticscholar.orgresearchgate.net For instance, proton NMR can be used to identify the signals from the protons on the phenyl ring and the long aliphatic chain. researchgate.net

Below is a table summarizing the key identifiers for this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C25H42O2 |

| Molecular Weight | 374.6 g/mol |

| CAS Number | 782503-47-3 |

| ChEBI ID | 187010 |

| LIPID MAPS ID | LMFA01140070 |

Data sourced from PubChem. nih.gov

Current Gaps in Research on this compound and Future Directions

The most significant gap in our understanding of this compound is the near-complete absence of research into its natural occurrence, biosynthesis, and biological function. While the synthesis of various ω-phenyl fatty acids has been described, often for the purpose of investigating their biological activities, specific synthetic routes and characterization data for this compound are not detailed in the available scientific literature. nih.govnih.gov

Research into other long-chain ω-phenyl fatty acids has revealed interesting biological activities. For example, some synthetic ω-phenyl fatty acids have demonstrated cytotoxic effects against cancer cells and leishmanicidal properties. nih.govnih.gov These findings suggest that this compound could also possess noteworthy biological activities that warrant investigation.

Future research should prioritize the following areas:

Natural Source Identification: Comprehensive screening of various plant, microbial, and marine organisms to determine if this compound is a naturally occurring compound.

Biosynthetic Pathway Elucidation: If found in nature, studies to uncover the enzymatic pathways responsible for its synthesis would be crucial. This could involve investigating the potential of fatty acid synthases to utilize a phenyl-primed starter unit. google.com

Total Synthesis and Characterization: The development of a robust synthetic route to produce pure this compound would enable detailed biological testing. Full spectroscopic characterization (NMR, IR, MS) would be essential.

Biological Activity Screening: A thorough evaluation of the biological effects of this compound is needed. This could include assessing its cytotoxicity against various cancer cell lines, its antimicrobial and antiparasitic properties, and its effects on key metabolic pathways.

Biophysical Studies: Investigating how the terminal phenyl group of this compound influences its incorporation into lipid membranes and its interaction with membrane proteins would provide valuable insights into its potential cellular roles.

Properties

IUPAC Name |

19-phenylnonadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O2/c26-25(27)23-19-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16-20-24-21-17-15-18-22-24/h15,17-18,21-22H,1-14,16,19-20,23H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXWTZXPCXQSPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Production of 19 Phenylnonadecanoic Acid

De Novo Chemical Synthesis Strategies for Long-Chain Phenylated Aliphatic Carboxylic Acids

De novo synthesis refers to the construction of complex molecules from simpler, readily available precursors, as opposed to modifying existing complex structures. wikipedia.org For 19-phenylnonadecanoic acid, this involves assembling the C19 carbon backbone and incorporating the terminal phenyl ring through a series of controlled chemical reactions.

A retrosynthetic analysis of this compound allows for the logical deconstruction of the molecule to identify potential starting materials and key bond disconnections.

Primary Disconnection: The most logical final step is the oxidation of the corresponding primary alcohol, 19-phenylnonadecanol, or aldehyde. This simplifies the target to the synthesis of the C19 phenylated alcohol.

Chain Disconnection: The long C18 alkyl chain separating the phenyl group and the eventual carboxylic acid offers several points for disconnection. A powerful strategy is to disconnect at an alkyne bond, which can be readily formed via acetylide coupling. This suggests a disconnection into two fragments: a long-chain electrophile and a phenyl-terminated nucleophile (or vice versa).

Key Building Blocks: This analysis leads to two primary synthetic routes based on the key C-C bond formation:

Route A: Coupling a phenyl-terminated fragment, such as a ω-phenylalkyl halide, with a long-chain acetylide that contains a protected hydroxyl group.

Route B: Coupling a long-chain ω-haloalkyne with a phenyl-containing organometallic reagent, such as a phenyl Grignard or organolithium compound.

This approach is exemplified in the synthesis of other ω-phenyl fatty acids, where lithium acetylide coupling has been effectively used to construct the carbon skeleton. nih.gov

Carbon chain elongation is central to the synthesis of long-chain fatty acids. Acetylide chemistry provides a robust and versatile method for this purpose.

The process typically involves:

Deprotonation: A terminal alkyne is treated with a strong base, such as n-butyllithium (n-BuLi), to form a highly nucleophilic lithium acetylide.

Nucleophilic Attack (Alkylation): The acetylide attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond and extending the chain.

Hydrogenation: The internal alkyne created during the coupling step is subsequently reduced to a saturated alkane. This is commonly achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd-C). nih.gov

Iteration (if necessary): For very long chains, these steps can be part of an iterative process to add carbon units in a controlled manner.

The synthesis of 16-phenyl-6-hexadecynoic acid, for instance, successfully used the coupling of a protected alkynol with 3-phenyl-1-bromopropane to build the foundational carbon chain. nih.gov A similar strategy could be adapted for this compound, using appropriately longer chain precursors.

Table 1: Hypothetical Intermediates in the Synthesis of this compound

| Intermediate Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| ω-Phenylalkyl Halide | C₆H₅-(CH₂)ₙ-Br | Provides the terminal phenyl group and an electrophilic site for coupling. |

| Long-chain Terminal Alkyne | HC≡C-(CH₂)₁₇₋ₙ-COOH | Provides the bulk of the aliphatic chain and the carboxylic acid moiety. |

| Coupled Alkynoic Acid | C₆H₅-(CH₂)ₙ-C≡C-(CH₂)₁₇₋ₙ-COOH | The direct product of the key C-C bond-forming reaction. |

Use of Phenyl-Terminated Building Blocks: The most direct method involves using a starting material that already contains the phenyl ring. Syntheses often employ commercially available phenylalkyl halides, such as 3-phenyl-1-bromopropane, which are then coupled to another fragment to build the final chain. nih.gov For the target molecule, a precursor like 18-phenyloctadecyl bromide could be synthesized and coupled with a C1 synthon that can be converted to a carboxylic acid.

Aromatic Substitution Reactions: Classical electrophilic aromatic substitution reactions like Friedel-Crafts alkylation or acylation could theoretically be used. For example, benzene (B151609) could be acylated with 19-chloro-19-oxononadecanoyl chloride, followed by reduction of the resulting ketone. However, such reactions on long alkyl chains can be prone to rearrangements and side products, making them less ideal for achieving high purity.

Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Kumada, Negishi) offer a powerful alternative. These methods could couple a phenylboronic acid (Suzuki) or phenyl Grignard reagent (Kumada) with a long-chain ω-halo-fatty acid ester, providing a highly efficient and selective way to form the crucial aryl-alkyl C-C bond.

The target molecule, this compound, is an achiral molecule as it lacks any stereocenters in its saturated, unbranched aliphatic chain. Therefore, stereoselective synthesis is not a requirement for its preparation.

However, if modifications were introduced to the chain, such as double bonds or hydroxyl groups, chiral centers could be formed. In such cases, stereocontrol would become critical. Relevant stereoselective techniques from the synthesis of other complex fatty acids include:

Stereoselective Reduction: The use of Lindlar's catalyst for the hydrogenation of an alkyne to produce a cis-(Z)-alkene. nih.gov

Asymmetric Aldol (B89426) Reactions: Evans-type aldol additions can be used to create chiral β-hydroxy carbonyl compounds with high diastereoselectivity. nih.gov

Enzymatic Kinetic Resolution: Lipases and other enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of stereoisomers. acs.org

After synthesis, rigorous purification and characterization are necessary to confirm the identity and purity of this compound.

Purification Techniques:

Silica Gel Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials, reagents, and byproducts at each step of the synthesis. nih.govnih.gov

Recrystallization: As a saturated long-chain fatty acid, the final product is expected to be a solid. Recrystallization from a suitable solvent system is an effective technique for achieving high purity. nih.gov

Molecular Distillation: For non-crystalline intermediates or products, particularly those with high molecular weight, molecular distillation under high vacuum can be an effective purification method. nih.gov

Characterization Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. Specific signals would verify the presence and connectivity of the terminal phenyl group, the long polymethylene -(CH₂)₁₇- chain, and the carboxylic acid group.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. nih.gov Advanced techniques like MALDI LIFT-TOF/TOF mass spectrometry can be employed for detailed fragmentation analysis of long-chain fatty acids. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final compound and can be used to monitor the progress of reactions. nih.govacs.org

Biosynthetic and Biocatalytic Approaches to Phenylated Fatty Acids

While chemical synthesis provides a direct route, biological systems offer intriguing possibilities for producing phenylated fatty acids. Naturally occurring ω-phenylalkanoic acids have been identified in the seeds of certain plants and in some bacteria, indicating that biosynthetic pathways for these molecules exist. wikipedia.org

Chemoenzymatic synthesis, which integrates the high selectivity of biological catalysts with the practicality of chemical reactions, is a particularly promising field. biorxiv.orgnih.gov This approach seeks to mimic and harness the efficiency of natural metabolic pathways.

A hypothetical biocatalytic route to this compound could involve:

Phenyl-containing Starter Unit: Using a phenyl-containing molecule, such as phenylacetic acid or its activated CoA derivative, as a primer for fatty acid synthesis.

Enzymatic Chain Elongation: Employing a Fatty Acid Synthase (FAS) complex to iteratively add two-carbon units from malonyl-CoA onto the starter unit, progressively building the long aliphatic chain. wikipedia.orgkhanacademy.org

Termination: The process would conclude when the desired chain length of 19 carbons (including the phenylacetyl starter) is reached, followed by hydrolysis to release the free fatty acid.

Recent research has demonstrated the feasibility of using a bacterial Type I Fatty Acid Synthase to produce palmitoyl-CoA in situ from simple precursors like acetyl-CoA and malonyl-CoA. biorxiv.orgnih.gov Engineering such an enzyme system to accept a phenyl-containing starter unit could pave the way for the sustainable production of this compound.

Table 2: Potential Enzymes for a Biocatalytic Synthesis of this compound

| Enzyme Class | Specific Enzyme Example | Potential Role |

|---|---|---|

| Acyl-CoA Synthetase | Phenylacetyl-CoA Ligase | Activates a phenyl-containing starter unit (e.g., phenylacetic acid) for entry into the synthesis pathway. |

| Fatty Acid Synthase (FAS) | Engineered Type I FAS | Catalyzes the iterative elongation of the carbon chain using malonyl-CoA as the donor of two-carbon units. biorxiv.org |

| Thioesterase | - | Catalyzes the final hydrolysis of the acyl-ACP or acyl-CoA to release the free this compound. |

Enzymatic Pathways in Microbial Systems for Fatty Acid Elongation

Microbial fatty acid synthesis is a fundamental metabolic process that builds fatty acid chains, primarily for constructing cell membranes and storing energy. numberanalytics.com This process is executed by a set of enzymes collectively known as fatty acid synthases (FAS). wikipedia.org In bacteria and plant plastids, a Type II FAS system is common, where individual enzymes carry out each step of the pathway. In contrast, animals and fungi often utilize a large, multifunctional Type I FAS protein. wikipedia.org

The elongation cycle is a four-step process that iteratively adds two-carbon units to a growing acyl chain. nih.gov The precursor for this elongation is malonyl-CoA, which is synthesized from the central metabolite acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC). nih.gov

The core enzymatic reactions in the fatty acid elongation cycle are:

Condensation: A β-ketoacyl-ACP synthase (KAS) catalyzes the Claisen condensation of a malonyl-ACP (acyl carrier protein) with a growing acyl-ACP chain. This is a key, irreversible step that extends the carbon chain. nih.gov

Reduction: The resulting 3-ketoacyl-ACP is reduced to a 3-hydroxyacyl-ACP by a 3-ketoacyl-ACP reductase (FabG), using NADPH as the reducing agent. nih.gov

Dehydration: A 3-hydroxyacyl-ACP dehydratase (FabZ) removes a molecule of water, creating a double bond and forming an enoyl-ACP. nih.gov

Reduction: Finally, an enoyl-ACP reductase reduces the double bond to complete the saturated acyl-ACP, which is now two carbons longer. This elongated chain can then begin a new cycle. wikipedia.org

This cyclical process is repeated until the fatty acid reaches its desired length, typically between 16 and 18 carbons in most bacteria. nih.gov

Tailoring Enzyme Specificity for Phenyl Group Incorporation

The production of a non-natural fatty acid like this compound requires the microbial FAS pathway to accept an unnatural starter unit. Instead of initiating synthesis with an acetyl group, the system must utilize a phenyl-activated precursor. The primary challenge lies in the substrate specificity of the enzymes, particularly the β-ketoacyl-ACP synthase (KAS), which initiates the first condensation step. nih.gov

Enzymes in secondary metabolite pathways are often "tailored" to handle a variety of chemical structures. nih.gov These tailoring enzymes can be modified through protein engineering to alter their active sites, thereby changing their substrate preference. To incorporate a phenyl group, the KAS enzyme's acyl-binding pocket would need to be engineered to accommodate the bulkier, aromatic phenyl-containing starter unit in place of the much smaller standard acyl groups.

Strategies for tailoring enzyme specificity include:

Site-Directed Mutagenesis: Altering specific amino acid residues within the enzyme's active site to create more space or favorable interactions for the phenyl group.

Directed Evolution: Creating a large library of enzyme variants and screening for those that exhibit activity with the desired phenyl-activated substrate.

Enzyme Scaffolding: Using structural data to rationally redesign the enzyme's binding pocket to favor the new substrate. mssm.edu

Research has shown that the condensing enzyme in fatty acid biosynthesis is a key determinant of the final chain length and structure, making it the prime target for such engineering efforts. nih.gov

Heterologous Expression Systems for this compound Production

Heterologous expression is a cornerstone technique in metabolic engineering, involving the introduction of genetic material from one organism into a host organism to produce a desired compound. nih.gov For producing this compound, genes encoding enzymes with the desired specificity (as described in 2.2.2) would be expressed in a robust, well-characterized microbial host.

Commonly used heterologous hosts include:

Escherichia coli : A bacterium favored for its rapid growth, well-understood genetics, and the vast number of available genetic tools. youtube.com It has been successfully engineered to produce various fatty acids and their derivatives. nih.gov

Saccharomyces cerevisiae (Baker's Yeast): A eukaryotic host that is also genetically tractable and widely used in industrial fermentation. mdpi.com It is particularly useful for expressing complex proteins that may require post-translational modifications.

The process involves constructing an expression vector (often a plasmid) containing the genes for the engineered pathway. This vector is then introduced into the host organism. nih.gov To ensure successful production, it is often necessary to integrate the genes into the host's chromosome, which provides greater stability and more controlled gene expression compared to plasmid-based systems. youtube.com

Metabolic Engineering Strategies for Enhanced Yields in Bioreactors

Once a microbial strain capable of producing this compound is created, its production efficiency must be optimized for industrial-scale fermentation in bioreactors. Metabolic engineering provides a suite of strategies to maximize yield, titer, and productivity. nih.govmdpi.com The central goal is to channel the cell's resources towards synthesizing the target molecule rather than biomass or other metabolic byproducts. acs.org

Key strategies are summarized in the table below.

| Strategy | Description | Example/Target | Reference |

|---|---|---|---|

| Enhance Precursor Supply | Increase the intracellular pool of the essential building blocks for fatty acid synthesis. | Overexpress the acetyl-CoA carboxylase (ACC) enzyme to boost the supply of malonyl-CoA, the direct precursor for fatty acid elongation. | mdpi.com |

| Block Competing Pathways | Eliminate or downregulate metabolic pathways that consume precursors or degrade the final product. | Delete genes involved in the β-oxidation pathway (e.g., fadR), which is responsible for breaking down fatty acids. | nih.gov |

| Dynamic Pathway Regulation | Implement genetic circuits that balance cell growth with product formation. The production pathway is activated only after a sufficient cell density is reached. | Use an inducible promoter system controlled by cell density or the addition of an inducer molecule to switch on the fatty acid synthesis genes. | pnas.org |

| Optimize Fermentation Conditions | Control physical and chemical parameters in the bioreactor to maintain optimal cell health and productivity. | Maintain optimal temperature, pH, and dissolved oxygen levels. Implement a fed-batch strategy to supply nutrients like glucose continuously, avoiding metabolic overflow. | pnas.org |

| Cofactor Engineering | Ensure a sufficient supply of cofactors like NADPH, which are required for the reductive steps in fatty acid synthesis. | Modify pathways like the pentose (B10789219) phosphate (B84403) pathway to increase the NADPH/NADP+ ratio. | acs.org |

By applying these strategies in combination, researchers can significantly improve the production efficiency of engineered microbial cell factories. pnas.org

White Biotechnology Applications in Sustainable Production

White biotechnology, also known as industrial biotechnology, is the application of biological systems—such as living cells or enzymes—for the sustainable production of chemicals, materials, and fuels from renewable resources. uai.edu.aridtechex.com The chemoenzymatic production of this compound is a prime example of white biotechnology in action.

The advantages of using white biotechnology for chemical manufacturing include:

Sustainability: It utilizes renewable feedstocks like glucose from plant biomass instead of finite fossil fuels. nih.gov

Reduced Environmental Impact: Biocatalytic processes often occur under mild conditions (ambient temperature and neutral pH), leading to lower energy consumption and reduced greenhouse gas emissions. uai.edu.ar They also generate less hazardous waste compared to traditional chemical synthesis. nih.gov

High Specificity: Enzymes are highly specific catalysts, resulting in fewer unwanted byproducts and a purer final product, which simplifies downstream processing. rsc.org

Biodegradability: The products and byproducts of biotechnological processes are often biodegradable, minimizing long-term environmental pollution. coherentmarketinsights.com

By harnessing the metabolic power of engineered microorganisms, white biotechnology offers a pathway to a more sustainable and circular economy, moving away from a reliance on petrochemicals for the production of specialty chemicals. idtechex.comrsc.org

Metabolic Pathways and Biochemical Transformations of 19 Phenylnonadecanoic Acid

Overview of Fatty Acid Metabolism in Biological Systems

Fatty acid metabolism is a crucial component of cellular energy homeostasis, involving a series of catabolic and anabolic reactions. Catabolism, primarily through beta-oxidation, breaks down fatty acids into acetyl-CoA, which then enters the citric acid cycle to generate ATP. youtube.comwikipedia.org This process is vital during periods of fasting or high energy demand. wikipedia.org Anabolism, conversely, involves the synthesis of complex lipids, such as triacylglycerols and phospholipids (B1166683), from fatty acid precursors. ahajournals.org These lipids serve as energy stores and essential components of cellular membranes. youtube.com The regulation of these pathways is intricate, ensuring a balance between energy supply and demand. nih.gov

Potential Routes of 19-Phenylnonadecanoic Acid Catabolism

The catabolism of this compound is presumed to follow the general principles of fatty acid oxidation, although the terminal phenyl group introduces a unique challenge for the metabolic machinery.

Investigating Beta-Oxidation Pathways for Phenylated Long-Chain Fatty Acids

The primary route for the breakdown of long-chain fatty acids is mitochondrial beta-oxidation. nih.gov This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, producing acetyl-CoA, FADH₂, and NADH in each cycle. nih.gov For this compound, it is hypothesized that the nineteen-carbon aliphatic chain undergoes beta-oxidation in a manner similar to that of endogenous fatty acids.

Research in microorganisms like Pseudomonas putida has identified specific pathways for the degradation of n-phenylalkanoic acids. nih.gov These studies have revealed the existence of distinct beta-oxidation systems capable of processing these compounds. nih.govnih.gov In mammals, while the general framework of beta-oxidation is highly conserved, the specifics for very-long-chain phenylated fatty acids are less defined. The initial steps would likely occur in the peroxisomes, which are responsible for the preliminary breakdown of very-long-chain fatty acids. wikipedia.org

Enzymes Involved in Peripheral Carbon Atom Removal and Phenyl Group Processing

The enzymatic machinery for beta-oxidation is well-characterized and includes acyl-CoA synthetases, acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and thiolases. nih.govnih.gov It is anticipated that these same enzyme families would be involved in the degradation of the alkyl chain of this compound.

The ultimate fate of the phenyl-containing remnant following the shortening of the carbon chain is a key question. Studies on the metabolism of shorter-chain phenylalkanoic acids, such as phenylbutyrate, have shown that the aliphatic chain is oxidized, leading to the formation of phenylacetate. wikipedia.org This suggests that the phenyl group itself is not immediately degraded. The phenyl group is chemically stable and resistant to oxidation. mdpi.com Further metabolism of the phenyl ring would likely involve hydroxylation by cytochrome P450 monooxygenases, a common step in the degradation of aromatic compounds, followed by ring cleavage.

Influence of Phenyl Moiety on Standard Fatty Acid Degradation

The presence of the bulky, hydrophobic phenyl group at the ω-position of the fatty acid chain may influence the efficiency of the beta-oxidation process. The final rounds of oxidation, as the chain shortens and the phenyl group nears the catalytic sites of the enzymes, could be sterically hindered. This may lead to the accumulation of shorter-chain phenylated fatty acid intermediates. The metabolism of xenobiotic compounds can sometimes interfere with endogenous metabolic pathways. nih.gov

Anabolic Processes Involving this compound

Beyond catabolism, fatty acids can be utilized in anabolic pathways for the synthesis of more complex lipid structures.

Incorporation into Complex Lipids or Lipid Derivatives

Research has demonstrated that xenobiotic carboxylic acids, once activated to their coenzyme A (CoA) esters, can be incorporated into various complex lipids. nih.gov This includes the formation of triacylglycerol analogs and cholesterol esters. nih.gov The ability of a xenobiotic acid to act as a substrate for the enzymes of lipid biosynthesis appears to be a critical factor. nih.gov Therefore, it is plausible that 19-phenylnonadecanoyl-CoA could be esterified to glycerol-3-phosphate or cholesterol by acyltransferases, leading to its integration into cellular lipid droplets or membranes. nih.gov This incorporation of xenobiotic fatty acids into the body's lipid pools represents a significant aspect of their metabolic fate. nih.gov

Elongation and Desaturation Pathways (If applicable)

Currently, specific research detailing the elongation and desaturation pathways of this compound is not available in the public domain. Fatty acid elongation and desaturation are fundamental cellular processes, but their direct application to this specific phenyl-substituted fatty acid has not been extensively studied. In principle, the long alkyl chain of this compound could potentially undergo further elongation by microsomal or mitochondrial elongase systems, which add two-carbon units from malonyl-CoA. Similarly, desaturase enzymes could introduce double bonds at various positions along the C19 chain. However, the presence and influence of the terminal phenyl group on the recognition and activity of these enzyme systems remain a subject for future investigation.

Comparative Metabolism Across Diverse Biological Systems

The metabolism of aromatic compounds, including phenylated carboxylic acids, varies significantly across different biological kingdoms. Microbes, plants, and mammals have evolved distinct enzymatic machinery to process these molecules, reflecting their diverse ecological niches and metabolic needs.

Microbial Metabolism of Phenylated Carboxylic Acids

Microorganisms play a crucial role in the degradation of aromatic compounds in the environment. Studies on various bacteria have elucidated pathways for the metabolism of phenylated and phenoxyalkyl carboxylic acids.

Certain soil bacteria, for instance, are capable of metabolizing a range of ω-phenoxyalkyl carboxylic acids. A key initial step in the degradation of these compounds by some bacteria is the cleavage of the ether linkage, which separates the aromatic ring from the aliphatic acid side chain. nih.gov For example, a Flavobacterium species has been shown to metabolize ω-linked 2,4-dichlorophenoxyalkyl carboxylic acids, liberating the corresponding fatty acids and phenols. nih.gov This suggests that a potential microbial metabolic route for this compound could involve the cleavage of the phenyl group, followed by the degradation of the resulting nonadecanoic acid through β-oxidation.

Furthermore, some bacteria within the human microbiome can produce phenylcarboxylic acids from the degradation of aromatic amino acids like phenylalanine and tyrosine. nih.gov For instance, Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus can produce phenyllactic and p-hydroxyphenyllactic acids. nih.gov While this demonstrates the microbial capacity to handle phenyl-containing acids, the specific pathways for the breakdown of a long-chain fatty acid with a terminal phenyl group like this compound are likely to involve different enzymatic steps. The microbial degradation of petroleum hydrocarbons, which can include aromatic components, is another area of research that points to the diverse enzymatic capabilities of microbes to break down stable aromatic structures. acs.org

Table 1: Examples of Microbial Metabolism of Related Aromatic Acids

| Microorganism | Substrate | Key Metabolic Process | Reference |

| Flavobacterium sp. | ω-linked 2,4-dichlorophenoxyalkyl carboxylic acids | Ether linkage cleavage | nih.gov |

| Klebsiella pneumoniae | Phenylalanine, Tyrosine | Production of phenyllactic and p-hydroxyphenyllactic acids | nih.gov |

| Escherichia coli | Phenylalanine, Tyrosine | Production of phenyllactic and p-hydroxyphenyllactic acids | nih.gov |

| Staphylococcus aureus | Phenylalanine, Tyrosine | Production of phenyllactic and p-hydroxyphenyllactic acids | nih.gov |

Plant Metabolic Pathways for Aromatic Amino Acid and Derivative Synthesis

Plants are prolific producers of a vast array of aromatic compounds, which are synthesized from the aromatic amino acids (AAAs): L-phenylalanine, L-tyrosine, and L-tryptophan. nih.govcnrs.frnih.gov These AAAs are not only essential building blocks for proteins but also serve as precursors for numerous specialized metabolites that play critical roles in plant development, defense, and interaction with the environment. nih.govcnrs.frnih.gov

The biosynthesis of AAAs in plants occurs through the shikimate pathway, a metabolic route not present in animals. nih.govfrontiersin.orgfrontiersin.org This pathway converts simple carbohydrate precursors into chorismate, a key branch-point intermediate that leads to the synthesis of the three aromatic amino acids. frontiersin.org From phenylalanine and tyrosine, plants can synthesize a wide variety of secondary metabolites, including flavonoids, lignins, and various phenylpropanoids. frontiersin.org

While plants have robust pathways for synthesizing complex aromatic molecules from simpler precursors, the metabolism of an externally supplied, complex molecule like this compound is not well-documented. It is conceivable that plants could metabolize such a compound through β-oxidation of the fatty acid chain. However, how the terminal phenyl group would be processed by plant enzymes remains an open question. The catabolism of tyrosine and phenylalanine in plants can lead to the production of metabolites for other pathways, such as the synthesis of antioxidants. frontiersin.org

Table 2: Overview of Aromatic Amino Acid Metabolism in Plants

| Metabolic Pathway | Precursors | Key Products | Significance | Reference |

| Shikimate Pathway | Carbohydrate precursors | Chorismate, L-Phenylalanine, L-Tyrosine, L-Tryptophan | De novo synthesis of aromatic amino acids | nih.govfrontiersin.org |

| Phenylpropanoid Pathway | L-Phenylalanine | Flavonoids, Lignin, Stilbenes | Plant defense, structural support, pigmentation | frontiersin.org |

Mammalian Metabolic Enzyme Interactions

In mammals, the metabolism of aromatic compounds is largely dependent on dietary intake, as they cannot synthesize aromatic amino acids de novo. frontiersin.orgfrontiersin.org The metabolism of L-phenylalanine, for instance, is well-characterized. It can be converted to L-tyrosine by phenylalanine hydroxylase. frontiersin.org

When considering a compound like this compound, its metabolism in mammals would likely involve enzymes that act on fatty acids and xenobiotics. The long C19 fatty acid chain would be a candidate for β-oxidation, a mitochondrial process that sequentially shortens the acyl chain to produce acetyl-CoA. However, the presence of the terminal phenyl group may hinder this process.

The metabolism of phenethylamine, a structurally simpler aromatic compound, provides some clues. Phenethylamine is metabolized in humans by several enzymes, including monoamine oxidase (MAO) and aldehyde dehydrogenase, which ultimately convert it to phenylacetic acid. wikipedia.org This indicates that mammalian enzymes are capable of modifying and degrading phenyl-containing structures. It is plausible that cytochrome P450 enzymes, which are central to the metabolism of many xenobiotics, could be involved in hydroxylating the phenyl ring of this compound, facilitating its further breakdown and excretion. However, without specific studies, the precise metabolic fate and the enzymes involved in the transformation of this compound in mammals remain speculative.

Analytical Methodologies for Isolation, Detection, and Quantification of 19 Phenylnonadecanoic Acid

Sample Preparation Techniques for Complex Biological and Environmental Matrices

The initial and most critical stage in the analysis of 19-phenylnonadecanoic acid is the effective preparation of the sample. This step aims to isolate the target analyte from a complex matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. The choice of sample preparation technique is highly dependent on the nature of the sample matrix, whether it be biological tissues, fluids, or environmental samples such as soil or water.

Extraction Protocols for Long-Chain Phenylated Fatty Acids

The extraction of long-chain phenylated fatty acids like this compound from their matrices is primarily achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The lipophilic nature of these molecules, conferred by the long aliphatic chain, dictates the use of organic solvents for efficient extraction.

Commonly employed LLE methods for fatty acids, which are adaptable for this compound, often utilize a variation of the methods developed by Folch or Bligh and Dyer. These methods typically involve a biphasic solvent system of chloroform (B151607) and methanol (B129727) to extract lipids from aqueous samples. mdpi.com For instance, a common protocol involves homogenizing the sample in a chloroform/methanol mixture, followed by the addition of water or a salt solution to induce phase separation. The lipid-containing chloroform layer, which would include this compound, is then collected. For solid samples, a preliminary grinding or homogenization step is crucial to ensure efficient solvent penetration.

Soxhlet extraction is another established technique, particularly for solid matrices. mdpi.com This method involves the continuous washing of the sample with a heated organic solvent, such as hexane (B92381) or petroleum ether, allowing for the exhaustive extraction of lipids. mdpi.com

The selection of the extraction solvent is paramount and is guided by the polarity of the target analyte. While non-polar solvents are effective for extracting the bulk of lipids, the presence of the phenyl group in this compound may impart a slight increase in polarity compared to its saturated counterparts, a factor to consider in solvent system optimization.

A general workflow for the extraction of long-chain fatty acids from a biological matrix is presented in Table 1.

Table 1: Generalized Liquid-Liquid Extraction Protocol for Long-Chain Fatty Acids

| Step | Procedure | Purpose |

|---|---|---|

| 1. Homogenization | The sample is homogenized in a solvent mixture, typically chloroform/methanol. | To disrupt the sample matrix and increase the surface area for extraction. |

| 2. Phase Separation | Water or an aqueous salt solution is added to the homogenate. | To induce the formation of two distinct liquid phases: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids. |

| 3. Collection | The lower chloroform phase is carefully collected. | To isolate the lipid fraction, including this compound, from water-soluble components. |

| 4. Washing | The chloroform phase may be washed with a pure upper phase solvent to remove any remaining non-lipid contaminants. | To further purify the lipid extract. |

Derivatization Strategies for Enhanced Detection

Due to the relatively low volatility and potential for thermal degradation of free fatty acids, a derivatization step is often essential, particularly for analysis by gas chromatography (GC). Derivatization chemically modifies the carboxylic acid group of this compound into a more volatile and thermally stable ester.

The most common derivatization strategy for fatty acids is esterification. This process converts the carboxylic acid to an ester, typically a methyl ester, which is more amenable to GC analysis. One widely used method involves the use of boron trifluoride (BF₃) in methanol. restek.com The sample containing the extracted fatty acids is heated with the BF₃-methanol reagent, leading to the formation of fatty acid methyl esters (FAMEs). restek.com

Another prevalent derivatization technique is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the acidic proton of the carboxylic acid group to form a trimethylsilyl (B98337) (TMS) ester. restek.com This derivatization also increases the volatility and thermal stability of the analyte. restek.comyoutube.com

The choice between esterification and silylation can depend on the presence of other functional groups in the sample and the specific requirements of the analytical method. A comparison of these two common derivatization methods is provided in Table 2.

Table 2: Comparison of Common Derivatization Methods for Fatty Acids

| Derivatization Method | Reagent(s) | Derivative Formed | Advantages | Considerations |

|---|---|---|---|---|

| Esterification | Boron trifluoride in methanol (BF₃-methanol) | Fatty Acid Methyl Ester (FAME) | Robust and widely used method. restek.com | Requires heating; potential for side reactions. |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | Trimethylsilyl (TMS) Ester | Can derivatize other active hydrogens (e.g., hydroxyl groups). restek.com | Reagents are sensitive to moisture. restek.com |

Chromatographic Separation Techniques

Following sample preparation and derivatization, chromatographic techniques are employed to separate this compound from other components in the extract, allowing for its individual detection and quantification.

Gas Chromatography (GC) Method Development for Phenylated Fatty Acids

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For phenylated fatty acids like this compound, GC analysis is typically performed on their derivatized forms (e.g., FAMEs or TMS esters).

The development of a GC method involves the careful selection of a capillary column with an appropriate stationary phase. For FAME analysis, columns with a polar stationary phase, such as those containing cyanopropyl polysiloxane, are often used to achieve good separation of different fatty acid esters based on their polarity and boiling points. The presence of the phenyl group in this compound will significantly influence its retention time compared to unsaturated or saturated fatty acids of similar chain length.

The operating conditions of the GC, including the oven temperature program, carrier gas flow rate, and injector and detector temperatures, must be optimized to achieve good resolution and peak shape. A temperature program that starts at a lower temperature and gradually ramps up is typically used to separate a wide range of fatty acids with different volatilities.

Detection is commonly achieved using a flame ionization detector (FID), which provides a response proportional to the mass of carbon atoms, or a mass spectrometer (MS). GC-MS is particularly advantageous as it provides not only quantitative data but also structural information through the fragmentation pattern of the analyte, aiding in its positive identification.

High-Performance Liquid Chromatography (HPLC) Methods

High-performance liquid chromatography offers a valuable alternative to GC, particularly for the analysis of underivatized fatty acids or those that are thermally labile.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the separation of fatty acids. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of acetonitrile, methanol, and/or water.

For the analysis of this compound, its long aliphatic chain will cause it to be strongly retained on the non-polar stationary phase. The phenyl group will also contribute to this retention through hydrophobic interactions. The separation of different fatty acids is achieved by carefully controlling the composition of the mobile phase. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often necessary to elute the strongly retained long-chain fatty acids in a reasonable time with good peak shape.

Detection in HPLC can be achieved using various detectors. While UV detection is possible due to the presence of the phenyl group in this compound (which absorbs in the low UV region), its sensitivity may be limited. More sensitive and specific detection can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS). LC-MS allows for the selective detection and quantification of the target analyte even at low concentrations in complex matrices.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Chloroform |

| Methanol |

| Hexane |

| Petroleum ether |

| Boron trifluoride |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

Spectroscopic and Mass Spectrometric Detection Methods

Following chromatographic separation, sensitive and specific detection methods are required for the identification and quantification of this compound.

UV-Visible spectroscopy is a common detection method in HPLC and UHPLC. The principle is based on the absorption of light by molecules containing chromophores. The phenyl group in this compound acts as a chromophore, absorbing UV light at specific wavelengths, typically around 254 nm for an unsubstituted benzene (B151609) ring.

When coupled with liquid chromatography, a UV detector measures the absorbance of the eluent as it exits the column. A plot of absorbance versus time generates a chromatogram, where peaks correspond to UV-absorbing compounds. The area under a peak is proportional to the concentration of the corresponding analyte in the sample.

For aromatic carboxylic acids, UV detection is a straightforward and robust method. nih.gov The choice of wavelength is critical for sensitivity and selectivity. While the phenyl group provides a chromophore, the carboxyl group itself does not absorb significantly in the typical UV range. The pH of the mobile phase can influence the UV spectrum of some aromatic compounds, but for a simple phenyl group, this effect is generally minimal.

Electroconductivity detection is a common method used in ion chromatography, particularly for the analysis of organic acids. This detector measures the electrical conductivity of the mobile phase as it elutes from the column. When an ionic analyte, such as the carboxylate form of this compound, passes through the detector, it causes an increase in the conductivity of the eluent, which is registered as a peak.

For enhanced sensitivity, especially in ion exclusion chromatography where an acidic eluent with high background conductivity is often used, a suppressor is employed. The suppressor is a device placed between the column and the detector that reduces the conductivity of the mobile phase while increasing the conductivity of the analyte ions. This is achieved by exchanging the mobile phase cations (e.g., H+) with ions of lower conductivity (e.g., from a water-splitting reaction) and converting the analyte from its less conductive acidic form to its more conductive salt form. This results in a lower background noise and a significantly improved signal-to-noise ratio for the analyte.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography (LC-MS), it provides a high degree of selectivity and sensitivity for both the quantification and structural elucidation of analytes.

For the analysis of this compound, electrospray ionization (ESI) is a common and suitable ionization technique. In negative ion mode (ESI-), the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion, where M is the molecular mass of the compound. The accurate mass of this ion can be used to confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) provides further structural information. In this technique, the [M-H]⁻ ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are characteristic of the molecule's structure. For fatty acids, common fragmentation pathways include the neutral loss of water ([M-H-18]⁻) and carbon dioxide ([M-H-44]⁻). The fragmentation pattern can be used to confirm the identity of the compound and to distinguish it from isomers.

For quantification, selected reaction monitoring (SRM) is a highly sensitive and selective MS/MS technique. In SRM, a specific precursor ion (e.g., the [M-H]⁻ of this compound) is selected and fragmented, and only a specific product ion is monitored. This high selectivity minimizes interferences from the sample matrix, allowing for very low limits of detection.

Table 2: Predicted Mass Spectrometric Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₂₅H₄₂O₂ |

| Molecular Weight | 374.6 g/mol |

| [M-H]⁻ (m/z) | 373.31 |

| Key MS/MS Fragments of [M-H]⁻ | [M-H-H₂O]⁻ (m/z 355.30), [M-H-CO₂]⁻ (m/z 329.32) |

These values are predicted based on the chemical structure and general fragmentation patterns of fatty acids.

Mass Spectrometry (MS) Applications for Structural Confirmation and Quantification

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation and quantification of molecules, including long-chain fatty acids like this compound. The process involves multiple stages of mass analysis, typically within a single instrument such as a triple quadrupole (QQQ) or a quadrupole time-of-flight (QTOF) mass spectrometer. nih.govnih.gov

The analysis begins with the ionization of the target molecule. For fatty acids, electrospray ionization (ESI) is commonly employed, often in negative ion mode, which deprotonates the carboxylic acid group to form a [M-H]⁻ ion. researchgate.net Alternatively, derivatization of the carboxylic acid group can be performed to enhance ionization efficiency in positive ion mode. researchgate.net

Following ionization, the precursor ion (the molecular ion or a specific adduct) of this compound is selected in the first mass analyzer. This isolated ion is then directed into a collision cell, where it is subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are subsequently analyzed in the second mass analyzer, producing an MS/MS spectrum.

The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, fragmentation patterns typical for long-chain carboxylic acids and aromatic compounds would be expected. libretexts.orgyoutube.com Key fragmentation pathways include:

Loss of the Carboxyl Group: A prominent fragmentation involves the cleavage of bonds adjacent to the carbonyl group, leading to the loss of the entire COOH group (a neutral loss of 45 Da). libretexts.org

Alkyl Chain Fragmentation: The long hydrocarbon chain can undergo cleavage, resulting in a series of fragment ions separated by 14 Da, corresponding to the loss of successive CH₂ groups. libretexts.org

Cleavage near the Phenyl Ring: Fragmentation can occur at the benzylic position (the bond between the phenyl-substituted carbon and the rest of the alkyl chain) due to the relative stability of the resulting benzyl (B1604629) or tropylium (B1234903) cation in positive mode or corresponding radical in negative mode.

Aromatic Ring Fragmentation: The phenyl ring itself can produce characteristic fragments, although this often requires higher collision energies.

These specific fragmentation patterns allow for the unambiguous identification and confirmation of this compound in complex biological or environmental samples. nih.govnih.gov Multiple-reaction monitoring (MRM) can be used for highly sensitive and selective quantification, where specific precursor-to-fragment ion transitions are monitored. nih.gov

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Putative Fragment Identity |

| [M-H]⁻ | Varies | 44 | Loss of CO₂ from the carboxylate |

| [M+H]⁺ | Varies | 18 | Loss of H₂O |

| [M+H]⁺ | Varies | 46 | Loss of HCOOH (Formic Acid) |

| [M+H]⁺ / [M-H]⁻ | Varies | 91 | Phenylmethyl (benzyl) fragment or loss |

| [M+H]⁺ / [M-H]⁻ | Varies | Series of 14 | Sequential loss of CH₂ units from the alkyl chain |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural characterization of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, ¹H NMR and ¹³C NMR are the primary techniques used to confirm its identity and structure. magritek.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display several characteristic signals:

Aromatic Protons: The protons on the phenyl ring would typically appear as a multiplet in the downfield region of the spectrum, usually between 7.1 and 7.3 ppm.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and would appear as a broad singlet far downfield, often above 10-12 ppm, although its position can be highly dependent on the solvent and concentration.

Alpha and Beta Protons: The CH₂ group alpha to the carboxylic acid (α-CH₂) would produce a triplet at approximately 2.3 ppm. The CH₂ group beta to the carboxylic acid (β-CH₂) would be found slightly upfield, around 1.6 ppm. researchgate.net

Alkyl Chain Protons: The numerous methylene (B1212753) (CH₂) groups of the long aliphatic chain would overlap to form a large, broad signal centered around 1.2-1.4 ppm. magritek.com

Benzylic Protons: The CH proton at position 19, attached to the phenyl ring, would appear as a distinct multiplet, likely a triplet, shifted downfield by the aromatic ring to around 2.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with a distinct signal for each unique carbon atom:

Carbonyl Carbon: The carbon of the carboxylic acid group is the most downfield signal, typically appearing around 179-180 ppm.

Aromatic Carbons: The carbons of the phenyl ring would generate several signals between ~125 and ~145 ppm. The carbon atom directly attached to the alkyl chain (ipso-carbon) would have a distinct chemical shift from the ortho, meta, and para carbons.

Alkyl Chain Carbons: The carbons of the long methylene chain would produce a cluster of signals in the range of 22-35 ppm. The carbons alpha and beta to the carboxyl group would have characteristic shifts around 34 ppm and 25 ppm, respectively. The benzylic carbon (C-19) would be shifted downfield to approximately 36 ppm.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the precise arrangement of atoms within the molecule. magritek.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | >10 (broad s) | ~179-180 |

| C2 (α-CH₂) | ~2.35 (t) | ~34 |

| C3 (β-CH₂) | ~1.63 (m) | ~25 |

| C4-C18 (-(CH₂)₁₅-) | ~1.2-1.4 (br m) | ~22-30 |

| C19 (Benzylic-CH) | ~2.60 (t) | ~36 |

| Phenyl C-H | ~7.1-7.3 (m) | ~125-129 |

| Phenyl C (ipso) | - | ~143 |

Note: s = singlet, t = triplet, m = multiplet, br = broad. Shifts are approximate and can vary based on solvent and other conditions.

Advanced Analytical Techniques for Trace Analysis and Isotopic Labeling Studies

For applications requiring ultra-high sensitivity, such as monitoring trace levels of this compound in biological systems or environmental samples, or for studying its metabolic fate, more advanced analytical strategies are employed.

Coupling Chromatography with Isotope Ratio Mass Spectrometry

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) are powerful techniques for the precise measurement of stable isotope ratios (e.g., ¹³C/¹²C, ²H/¹H) in specific compounds within a complex mixture. researchgate.netnih.gov

The process involves separating the components of a sample using chromatography (GC for volatile compounds or LC for non-volatile compounds). After separation, the analyte, this compound (often after derivatization to a more volatile form like a methyl ester for GC analysis), is combusted or pyrolyzed to a simple gas (e.g., CO₂ for carbon isotope analysis). researchgate.net This gas is then introduced into the IRMS, which measures the relative abundance of the different isotopic masses with extremely high precision. researchgate.net

This methodology is central to two main types of studies:

Trace Analysis: By using a known amount of an isotopically labeled version of this compound (e.g., uniformly ¹³C-labeled) as an internal standard, one can perform highly accurate and precise quantification via isotope dilution mass spectrometry. This approach overcomes issues of sample loss during preparation and matrix effects during analysis. chromatographyonline.com

Isotopic Labeling Studies: These studies, often called tracer studies, involve introducing a substrate labeled with a stable isotope (like ¹³C-glucose or a ¹³C-labeled precursor fatty acid) into a biological system. nih.gov By tracking the incorporation of the isotopic label into this compound over time using GC-IRMS or LC-MS, researchers can elucidate its biosynthetic pathways, turnover rates, and metabolic flux. nih.govnih.gov This provides dynamic information about the molecule's role in metabolism, which is not achievable with simple concentration measurements. nih.gov

The coupling of high-resolution chromatographic separation with the high-precision measurement capabilities of IRMS provides an unparalleled tool for detailed investigations into the biochemistry and environmental fate of this compound.

Biological and Biochemical Roles of 19 Phenylnonadecanoic Acid

Investigation of Cellular Uptake and Transport Mechanisms

The entry of fatty acids into cells is a critical process, mediated by both passive diffusion and protein-facilitated transport. To understand the cellular journey of 19-phenylnonadecanoic acid, a synthetic fatty acid with a phenyl group at the terminus of its acyl chain, a multi-faceted investigation into its uptake and transport would be required.

Role of Fatty Acid Transporters in Phenylated Fatty Acid Uptake

A primary area of investigation would be to determine if this compound is recognized and transported by known fatty acid transporters. Key proteins of interest would include CD36 (also known as fatty acid translocase), plasma membrane-bound fatty acid-binding proteins (FABPpm), and various members of the fatty acid transport protein (FATP) family.

Experiments would involve competitive uptake assays where cells expressing these transporters are incubated with a labeled version of this compound in the presence and absence of known substrates for these transporters. A reduction in the uptake of the labeled phenylated fatty acid in the presence of a known substrate would suggest that they share a common transport mechanism.

| Transporter Family | Key Proteins for Investigation | Potential Experimental Approach |

| CD36/FAT | CD36 | Competitive binding assays with oleate |

| FABPpm | FABPpm | Photoaffinity labeling studies |

| FATP/SLC27 | FATP1-6 | Overexpression studies in cell lines |

Intracellular Trafficking and Compartmentalization

Once inside the cell, the fate of this compound would depend on its intracellular trafficking. It would be crucial to determine how this synthetic fatty acid is directed to various organelles such as the endoplasmic reticulum for modification, mitochondria for beta-oxidation, or lipid droplets for storage.

Fluorescence microscopy, using a fluorescently tagged derivative of this compound, would be a primary tool. Co-localization studies with organelle-specific markers would reveal its subcellular distribution. This would help to elucidate whether the terminal phenyl group influences its metabolic fate compared to its natural fatty acid counterparts.

Substrate Specificity for Enzymes in Lipid Metabolism

The structural modification of a terminal phenyl group on a C19 fatty acid chain presents a unique structure for enzymes involved in lipid metabolism. Assessing its role as a substrate for these enzymes is fundamental to understanding its potential metabolic impact.

Assessment as a Substrate for Fatty Acid Synthase or Elongases

It is biochemically improbable that this compound would be a substrate for fatty acid synthase (FAS), as FAS is involved in the de novo synthesis of fatty acids from smaller precursors, not the modification of existing long-chain fatty acids.

However, its potential as a substrate for fatty acid elongases, which extend the carbon chain of existing fatty acids, would be a valid area of research. In vitro assays using purified elongase enzymes and radiolabeled this compound could determine if it can be elongated.

Evaluation as a Substrate for Desaturases

Stearoyl-CoA desaturases (SCDs) are responsible for introducing double bonds into fatty acyl-CoAs. The presence of the bulky phenyl group at the omega-end of this compound could sterically hinder its binding to the active site of desaturases.

To test this, 19-phenylnonadecanoyl-CoA would be incubated with purified desaturase enzymes. The reaction products would then be analyzed by gas chromatography-mass spectrometry (GC-MS) to detect the presence of any desaturated forms of the phenylated fatty acid.

Interactions with Acyl-CoA Synthetases and Transferases

For this compound to be metabolically active, it must first be converted to its coenzyme A (CoA) derivative, 19-phenylnonadecanoyl-CoA. This reaction is catalyzed by acyl-CoA synthetases (ACSs). The substrate specificity of various ACS isoforms for this compound would need to be determined through enzymatic assays measuring the formation of 19-phenylnonadecanoyl-CoA.

Once activated, its potential as a substrate for acyl-CoA transferases, such as carnitine palmitoyltransferase (CPT) for mitochondrial transport or glycerol-3-phosphate acyltransferase (GPAT) for triglyceride synthesis, would need to be evaluated. These studies would reveal whether the phenylated fatty acid can be incorporated into complex lipids or be targeted for mitochondrial beta-oxidation.

| Enzyme Class | Specific Enzyme Examples | Potential for Interaction |

| Acyl-CoA Synthetases | ACSL1, ACSL4 | Essential for metabolic activation |

| Acyl-CoA Transferases | CPT1, GPAT | Determines metabolic fate (oxidation vs. storage) |

Modulation of Receptor Activity and Signaling Pathways

While many fatty acids are known to act as signaling molecules by interacting with various receptors, there is no specific information available regarding this compound's ability to modulate receptor activity.

Interaction with G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors represent a large family of transmembrane proteins that respond to a diverse array of extracellular signals, including lipids and fatty acids, to initiate intracellular signaling cascades. frontiersin.orgnih.gov Free fatty acid receptors (FFARs), a subset of GPCRs, are known to be activated by short, medium, and long-chain fatty acids, playing roles in metabolic regulation and inflammation. acs.orgnih.govnih.gov However, no studies have specifically identified this compound as a ligand for any GPCR, and its potential to activate or inhibit GPCR signaling pathways remains unknown.

Activation of Nuclear Receptors (e.g., PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in metabolism and energy homeostasis. tandfonline.comquora.com Various fatty acids and their derivatives are natural ligands for PPARs. nih.gov For instance, PPARα is activated by a range of fatty acids leading to the regulation of lipid metabolism, while PPARγ is a key regulator of adipogenesis and insulin (B600854) sensitivity. nih.govtandfonline.com There is, however, no research available to indicate whether this compound can bind to or activate any of the PPAR isoforms.

Role in Membrane Structure and Function (If Applicable)

The physical properties of fatty acids, such as chain length and degree of saturation, are known to influence the structure and fluidity of cell membranes when they are incorporated into phospholipids (B1166683). tandfonline.comnih.gov However, the specific effects of this compound on membrane characteristics have not been studied.

Integration into Phospholipids and Glycolipids

Phospholipids are the primary building blocks of cellular membranes, consisting of a hydrophilic head and two hydrophobic fatty acid tails. acs.orgnih.gov The composition of these fatty acid tails can be altered by the integration of different fatty acids from various sources. There is currently no evidence to suggest whether this compound is incorporated into phospholipids or glycolipids in biological systems.

Impact on Membrane Fluidity and Permeability

The length and saturation of fatty acid chains within membrane phospholipids are critical determinants of membrane fluidity. Longer and more saturated fatty acid chains generally lead to decreased membrane fluidity, while shorter and unsaturated chains increase fluidity. tandfonline.comquora.comnih.gov Very long-chain fatty acids have been shown to disrupt membrane integrity. nih.gov The presence of a phenyl group at the end of the acyl chain of this compound is a unique structural feature, but its impact on membrane dynamics, such as fluidity and permeability, has not been investigated.

Derivatives and Analogues of 19 Phenylnonadecanoic Acid: Synthesis and Biochemical Evaluation

Design Principles for Novel 19-Phenylnonadecanoic Acid Analogues

The development of new analogues of this compound is a strategic process aimed at fine-tuning the molecule's properties for specific biochemical applications. A primary application for this class of compounds has been as tracers for myocardial imaging, where the fatty acid is used to probe the heart's metabolic activity. The design principles are, therefore, largely centered on optimizing the molecule for this purpose.

Structural Modifications at the Carboxyl Group (e.g., esters, amides)

The carboxyl group of this compound is a key site for modification. Conversion of the carboxylic acid to esters or amides can significantly alter the compound's polarity, solubility, and interaction with biological targets.

Esters: Esterification of the carboxyl group, for instance by reacting it with simple alcohols like methanol (B129727) or ethanol, yields methyl or ethyl esters. These derivatives are more lipophilic than the parent acid, which can influence their transport across cell membranes and their incorporation into lipid pools within the cell. The choice of the alcohol moiety can be further expanded to include more complex structures to potentially target specific enzymes or receptors.

Amides: Amidation, the reaction of the carboxylic acid with an amine, introduces a nitrogen-containing functional group. This modification can lead to compounds with different hydrogen bonding capabilities and metabolic stabilities compared to the parent acid or its esters. A variety of amines can be used, from simple ammonia (B1221849) to form a primary amide, to more complex amines to introduce specific functionalities. The synthesis of fatty acid amides has been explored for their potential as signaling molecules, for example, as agonists for peroxisome proliferator-activated receptor α (PPAR-α), which plays a role in lipid metabolism. nih.gov

Alterations in the Aliphatic Chain Length or Saturation

The long nineteen-carbon aliphatic chain is a defining feature of this compound. Modifications to this chain are a critical aspect of analogue design.

Chain Length: The length of the fatty acid chain is a determinant of its physical properties and its suitability as a substrate for metabolic enzymes. While this article focuses on the C19 backbone, related research on shorter-chain omega-phenyl fatty acids, such as 15-phenylpentadecanoic acid, has been extensive, particularly in the context of myocardial imaging.

Saturation: The introduction of double or triple bonds into the aliphatic chain would create unsaturated analogues. These modifications would alter the three-dimensional shape of the molecule and could influence its binding to enzymes and transport proteins.

Branching: The introduction of alkyl groups, most notably methyl groups, along the aliphatic chain is a key strategy to inhibit metabolic breakdown. For instance, the presence of a methyl group at the β-position relative to the carboxyl group can sterically hinder the enzymes involved in β-oxidation, the primary pathway for fatty acid catabolism. nih.govnih.gov This metabolic blocking leads to prolonged retention of the fatty acid analogue in tissues like the myocardium, which is highly desirable for imaging applications as it allows for a longer acquisition time. nih.govnih.gov

Substitutions or Modifications on the Phenyl Ring

The terminal phenyl group is a crucial feature that distinguishes omega-phenyl fatty acids from their endogenous counterparts. This aromatic moiety serves multiple purposes in analogue design.

Prevention of Deiodination: In the context of radioiodinated analogues used for single-photon emission computed tomography (SPECT) imaging, the phenyl ring provides a stable position for the iodine radioisotope. Attaching iodine to the terminal phenyl group prevents its rapid removal by deiodinases in the body, which would otherwise lead to the release of free iodide and a poor-quality image. nih.gov

Introduction of Reporter Groups: The phenyl ring is an ideal site for the introduction of various substituents that can act as reporter groups or alter the molecule's properties. The most common modification is the introduction of a halogen for radioimaging purposes.

Iodination: The para-position of the phenyl ring is a favored site for iodination (e.g., with Iodine-123 or Iodine-125) to create SPECT imaging agents. nih.gov

Fluorination: The introduction of fluorine, particularly the positron-emitting isotope Fluorine-18, allows for the development of analogues for positron emission tomography (PET) imaging. Fluorine substitution can also influence the metabolic stability of the compound.

Synthetic Routes to Key Derivatives

The synthesis of derivatives of this compound involves standard organic chemistry transformations, with specific strategies developed for the introduction of radioisotopes for imaging applications.

Esterification and Amidation Strategies

The synthesis of esters and amides from this compound follows well-established protocols for carboxylic acid derivatization.

Esterification: Fischer esterification is a common method, involving the reaction of the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the alcohol.

Amidation: Amides can be prepared by the direct reaction of the carboxylic acid with an amine, often at high temperatures to drive off the water that is formed. nih.gov More commonly, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to facilitate the reaction at milder conditions. Similar to esterification, conversion to the acyl chloride followed by reaction with an amine is also a highly effective method for amide synthesis. Enzymatic approaches using lipases have also been developed for the synthesis of fatty acid amides under green conditions. nih.gov

Functionalization of the Phenyl Moiety

For imaging applications, the key synthetic step is the introduction of a radiohalogen onto the terminal phenyl group.

Radioiodination: The synthesis of radioiodinated analogues, such as 19-(p-iodophenyl)nonadecanoic acid, is typically achieved through electrophilic or nucleophilic substitution reactions. A common precursor is the corresponding bromo- or trialkylstannyl-substituted phenyl derivative, which can undergo a halogen exchange reaction with a radioiodide salt. mdpi.com For example, a tributyltin precursor can be reacted with radioiodine in the presence of an oxidizing agent to yield the desired radioiodinated product. Diazonium salt intermediates have also been utilized in Sandmeyer-type reactions to introduce radioiodine. mdpi.com

The following table provides a summary of the biochemical evaluation of some representative omega-phenyl fatty acid analogues, highlighting the impact of structural modifications on their myocardial uptake. While specific data for this compound derivatives are not extensively published, the data for closely related analogues illustrate the design principles in action.

Table 1: Biochemical Evaluation of Selected Omega-Phenyl Fatty Acid Analogues in Myocardial Imaging Note: The data presented below is illustrative and compiled from various studies on different but structurally related fatty acid analogues. Direct comparative values for this compound derivatives are limited in the literature.

| Compound/Analogue Type | Structural Modification | Key Biochemical Finding | Reference |

| 15-(p-Iodophenyl)pentadecanoic acid (IPPA) | Terminal p-iodophenyl group | Rapid myocardial uptake and clearance reflecting β-oxidation rates. | nih.gov |

| 15-(p-Iodophenyl)-3-methylpentadecanoic acid (BMIPP) | β-methylation of the alkyl chain | Prolonged myocardial retention due to inhibition of β-oxidation. | nih.gov |

| 14-(p-Iodophenyl)-β-methyltetradecanoic acid (IPBMTA) | β-methylation of the alkyl chain | High myocardial localization and long retention time. | nih.gov |

| 14-(p-Iodophenyl)-2-methyltetradecanoic acid | α-methylation of the alkyl chain | Greater myocardial retention compared to unbranched analogue. | nih.gov |

Biochemical Characterization of Derivatives

Evaluation of Enzymatic Substrate/Inhibitor Potential

No published studies were found that have evaluated the potential of this compound derivatives as substrates or inhibitors for any specific enzyme. To conduct such an evaluation, one would typically select target enzymes based on a therapeutic hypothesis. For example, given their structure, these compounds could be investigated as potential modulators of enzymes involved in lipid metabolism, such as fatty acid synthases, cyclooxygenases, or lipoxygenases.

A hypothetical study would involve synthesizing a series of this compound derivatives with variations in the alkyl chain (e.g., introduction of double or triple bonds) or on the terminal phenyl ring (e.g., addition of hydroxyl, methoxy, or halogen substituents). These derivatives would then be tested in in vitro enzymatic assays to determine their ability to either be processed by the enzyme (as a substrate) or to block the enzyme's activity (as an inhibitor). Key parameters to be determined would include the Michaelis constant (Km) for substrates and the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for inhibitors.